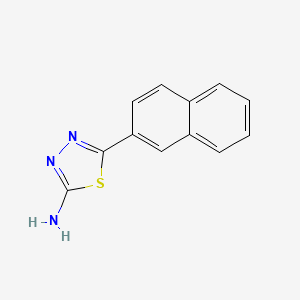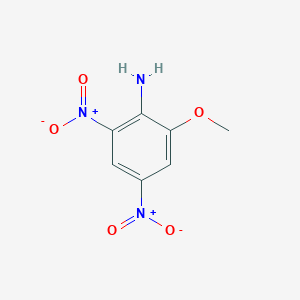![molecular formula C19H26N2O3 B13685966 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant stability and reactivity. The compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . This process often includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the bicyclic structure.
Condensation: It can react with acyl chlorides or anhydrides to form amides or esters.
Applications De Recherche Scientifique
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde can be compared with other similar compounds such as:
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the scaffold.
8-Boc-3,8-diazabicyclo[3.2.1]octane: Another related compound used in the preparation of pharmaceutical derivatives.
3-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound shares the core structure but lacks the Boc protecting group and the aldehyde functionality.
The uniqueness of 3-Benzyl-8-Boc-3,8-diazabicyclo[32
Propriétés
Formule moléculaire |
C19H26N2O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
tert-butyl 3-benzyl-1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
Clé InChI |
AHVJZHDIBISBPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)

![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)
![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)

![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)




